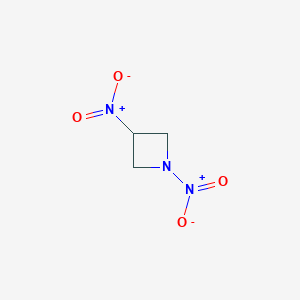
3-Amino-4-benzyl-2H-1-benzopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-benzyl-2H-1-benzopyran-2-one is a compound belonging to the benzopyran family, which is known for its diverse biological activities Benzopyrans are polycyclic organic compounds that result from the fusion of a benzene ring to a heterocyclic pyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-benzyl-2H-1-benzopyran-2-one can be achieved through various methods. One common approach involves the palladium-mediated cross-coupling reactions. For instance, a palladium-catalyzed reaction between 2-formylbenzoic acid and a primary amine derivative, followed by a cyanide source, can yield the desired compound . Another method involves the use of O-alkenyloxy/alkynyloxy-acetophenones with various pyrazolones in triethylammonium acetate under microwave irradiation .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of green solvents and catalysts to ensure environmentally benign processes. The use of microwave irradiation and other advanced techniques can also enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Amino-4-benzyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can react with Grignard reagents to form tertiary alcohols . It can also undergo ring expansion reactions to form larger carbocyclic compounds .
Common Reagents and Conditions: Common reagents used in these reactions include Grignard reagents, palladium catalysts, and cyanide sources. The reaction conditions often involve the use of microwave irradiation, green solvents, and catalysts to enhance the efficiency and yield of the reactions .
Major Products: The major products formed from these reactions include tertiary alcohols and larger carbocyclic compounds. These products can have various applications in medicinal chemistry and other fields .
Wissenschaftliche Forschungsanwendungen
3-Amino-4-benzyl-2H-1-benzopyran-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells . In medicine, it has shown promise as an anti-inflammatory and antimicrobial agent . Additionally, it has applications in the development of photochromic devices, such as data storage, optical switches, and displays .
Wirkmechanismus
The mechanism of action of 3-Amino-4-benzyl-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to interact with serotoninergic receptors, particularly the 5-HT1A and 5-HT7 receptors . This interaction can lead to anxiolytic effects and other therapeutic benefits. The compound’s ability to inhibit certain enzymes and pathways also contributes to its anticancer and anti-inflammatory properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds include 3,4-dihydro-3-amino-2H-1-benzopyran derivatives, which also exhibit high affinity for serotoninergic receptors . Other related compounds include benzopyran-annulated pyrano[2,3-c]pyrazoles, which have shown antimicrobial and anti-inflammatory activities .
Uniqueness: What sets 3-Amino-4-benzyl-2H-1-benzopyran-2-one apart is its unique structural properties and its ability to interact with multiple molecular targets. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
138829-22-8 |
|---|---|
Molekularformel |
C16H13NO2 |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
3-amino-4-benzylchromen-2-one |
InChI |
InChI=1S/C16H13NO2/c17-15-13(10-11-6-2-1-3-7-11)12-8-4-5-9-14(12)19-16(15)18/h1-9H,10,17H2 |
InChI-Schlüssel |
IIVGATLVPQJSOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=C(C(=O)OC3=CC=CC=C32)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[Hydroxybis(4-methylphenyl)methyl]benzoic acid](/img/structure/B14279410.png)
![Diethyl [(1-hydroxycyclopentyl)(phenyl)methyl]phosphonate](/img/structure/B14279413.png)



![5-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-6,6-difluorohexanal](/img/structure/B14279428.png)

![2,3-Dihydro[1,4]dioxino[2,3-b]quinoxalin-7-amine](/img/structure/B14279435.png)
![1-{2-Phenyl-2-[(trimethylsilyl)oxy]ethyl}-1H-1,2,4-triazole](/img/structure/B14279448.png)


